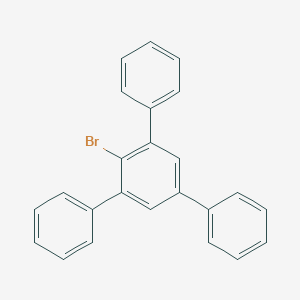

2-Bromo-1,3,5-triphenylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAGNDRJKSDTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303300 | |

| Record name | 2-bromo-1,3,5-triphenyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10368-73-7 | |

| Record name | 10368-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1,3,5-triphenyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3,5-triphenylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,3,5-triphenylbenzene (CAS No. 10368-73-7), an important organobromine compound. With the molecular formula C₂₄H₁₇Br, this molecule is distinguished by a central benzene ring functionalized with three phenyl groups at the 1, 3, and 5 positions, and a bromine atom at the 2 position.[1][2] This unique steric and electronic arrangement makes it a valuable intermediate in organic synthesis and a building block for advanced materials. This guide details a reliable synthetic protocol, thorough characterization methodologies, and discusses its current and potential applications for researchers, scientists, and professionals in drug development and materials science.

Introduction and Significance

This compound, also known by synonyms such as 2,4,6-Triphenylbromobenzene and 2'-Bromo-5'-phenyl-m-terphenyl, is a solid crystalline compound at room temperature.[1][3] Its rigid, three-dimensional structure and the presence of a reactive bromine atom are key to its utility.[1] The carbon-bromine bond serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions to form more complex molecular architectures.[1] Consequently, it is a sought-after precursor for materials with specific electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] Its π-electron-rich system also makes it a candidate for applications in chemical sensing.[3]

Synthesis Methodology: A Tale of Two Steps

The most direct and widely adopted synthesis of this compound is a two-step process: first, the synthesis of the 1,3,5-triphenylbenzene precursor, followed by its selective bromination. This approach is favored for its reliability and scalability.

Step 1: Synthesis of the 1,3,5-Triphenylbenzene Core

The foundational 1,3,5-triphenylbenzene (TPB) core is typically synthesized via the acid-catalyzed trimerization of acetophenone. This classic condensation reaction provides a high yield of the desired symmetrical aromatic core.

-

Causality Behind Experimental Choices: The choice of a strong acid catalyst, such as sulfuric acid or a Lewis acid like copper(II) chloride, is crucial for promoting the self-condensation of acetophenone.[4] The reaction proceeds through an aldol-type condensation mechanism, followed by dehydration to form the stable aromatic ring. The use of a high-boiling solvent like toluene allows for the necessary reaction temperatures to drive the reaction to completion and facilitate the removal of water, a byproduct.[4]

Step 2: Electrophilic Bromination of 1,3,5-Triphenylbenzene

With the TPB precursor in hand, the next step is a selective electrophilic aromatic substitution to introduce a single bromine atom onto the central ring.

-

Expertise in Action: The key to this step is controlling the stoichiometry of the bromine to favor mono-bromination. The reaction is typically carried out in a mixed solvent system of dichloromethane and acetic acid.[1][3] Dichloromethane serves as a good solvent for the starting material, while acetic acid acts as a co-solvent and a mild catalyst. The reaction is run at a slightly elevated temperature (40°C) to ensure a reasonable reaction rate without promoting over-bromination.[1][5] Quenching with sodium sulfite is a critical step to neutralize any excess bromine, and a subsequent basic wash with aqueous ammonia removes any acidic byproducts.[1]

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.

Synthesis of 1,3,5-Triphenylbenzene

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (0.34 g, 2.9 mmol) and toluene (5 mL).[4]

-

Add copper(II) chloride (0.03 g, 0.19 mmol).[4]

-

Heat the mixture to reflux in an oil bath at 180-220°C for 6 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether (3 x 10 mL) and dry the combined organic layers over magnesium sulfate.[4]

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 1,3,5-triphenylbenzene.

Synthesis of this compound

-

In a flask, suspend 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in a mixture of dichloromethane (30 mL) and acetic acid (6 mL).[1][5]

-

Slowly add bromine (3.2 g, 20 mmol) to the stirred suspension.[1][5]

-

After 16 hours, add water (30 mL) and quench the excess bromine with solid sodium sulfite.[1][5]

-

Alkalize the solution with 25% aqueous ammonia and separate the layers.[1][5]

-

Wash the organic layer with 0.1 M aqueous ammonia, dry with MgSO₄, and evaporate the solvent.[1]

-

Recrystallize the residue from a mixture of tert-butyl methyl ether and ethanol to obtain the pure product. A yield of approximately 93% can be expected.[3]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The physical properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₇Br |

| Molecular Weight | ~385.3 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128.0 to 132.0 °C[1][3][6] |

| Boiling Point | ~479.7 °C (Predicted)[3][6] |

| Density | ~1.278 g/cm³ (Predicted)[1][3] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons of the three phenyl groups and the two remaining protons on the central benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display a series of signals corresponding to the different carbon environments in the molecule. The carbon attached to the bromine atom will be shifted downfield. The expected chemical shifts for the parent 1,3,5-triphenylbenzene are δ 141.6, 140.1, 128.9, 127.7, 127.2, and 124.4 ppm.[7] The introduction of the bromine atom will cause predictable shifts in the signals of the central ring carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The exact mass is approximately 384.05100 u.[1]

Applications in Research and Development

This compound is a versatile building block with several applications:

-

Materials Science: It serves as a key intermediate for the synthesis of larger, conjugated molecules for use in organic electronics.[3] The bromine atom can be readily substituted via cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new functional groups and extend the π-conjugated system.[3]

-

Organic Synthesis: It is a valuable starting material for creating complex, sterically hindered molecules.[1] The terphenyl framework provides a rigid scaffold for constructing novel ligands, catalysts, and functional materials.

-

Chemical Sensors: The electron-rich aromatic system of this compound and its derivatives can interact with electron-deficient analytes, making them promising candidates for the development of chemical sensors, particularly for nitroaromatic compounds.[3]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The methodologies described are robust and have been validated in the scientific literature. The unique structural and chemical properties of this compound make it a valuable asset for researchers and scientists working at the forefront of organic synthesis, materials science, and drug discovery.

References

- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.).

- 2-bromo-1,3,5-triphenyl-benzene. (2024-04-10). ChemBK.

- Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction1. (n.d.).

- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.).

Sources

Physical and chemical properties of 2,4,6-triphenylbromobenzene

An In-Depth Technical Guide to 2,4,6-Triphenylbromobenzene: Properties, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,6-triphenylbromobenzene, a sterically hindered aromatic halide of significant interest in advanced organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's synthesis, physical and chemical properties, spectroscopic signature, and its application as a versatile building block for complex molecular architectures.

Introduction and Molecular Overview

2,4,6-Triphenylbromobenzene (CAS No: 10368-73-7) is a unique aromatic compound characterized by a central brominated benzene ring flanked by three phenyl substituents.[1] This substitution pattern imparts significant steric bulk, which profoundly influences its physical properties and chemical reactivity. The molecular structure creates a "propeller-like" conformation, preventing planarity and establishing a well-defined three-dimensional architecture.

Its primary value lies in its role as a precursor in metal-catalyzed cross-coupling reactions. The presence of a reactive carbon-bromine (C-Br) bond on a rigid, sterically demanding scaffold makes it an ideal substrate for synthesizing novel ligands, materials for organic electronics, and complex, non-planar molecules that are otherwise difficult to access.

Synthesis Pathway

The synthesis of 2,4,6-triphenylbromobenzene is not trivial and typically involves a multi-step sequence. A logical and efficient pathway begins with the trimerization of acetophenone to form 1,3,5-triphenylbenzene, followed by a selective bromination.

Protocol: Two-Step Synthesis

Step 1: Acid-Catalyzed Trimerization of Acetophenone to 1,3,5-Triphenylbenzene

-

To a solution of acetophenone in a high-boiling point solvent such as decalin, add a catalytic amount of a strong protic acid (e.g., trifluoroacetic acid) or a Lewis acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction proceeds via a series of aldol-type condensation and cyclization reactions.

-

Upon completion, cool the reaction mixture, which typically results in the precipitation of 1,3,5-triphenylbenzene.

-

Collect the solid product by filtration, wash with a cold non-polar solvent like hexane to remove residual starting material and byproducts, and dry under vacuum.

Step 2: Electrophilic Bromination of 1,3,5-Triphenylbenzene

-

Dissolve the synthesized 1,3,5-triphenylbenzene in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

-

Cool the solution in an ice bath to 0°C to control the exothermic reaction.

-

Slowly add one molar equivalent of bromine (Br₂), often in the same solvent, dropwise to the solution in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile.

-

Allow the reaction to stir at 0°C and then warm to room temperature overnight. The steric hindrance of the phenyl groups directs the single bromination to one of the three equivalent positions on the central ring.

-

Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine.

-

Perform a liquid-liquid extraction using an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product, 2,4,6-triphenylbromobenzene, can be purified by recrystallization from a solvent mixture like ethanol/dichloromethane or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthetic route to 2,4,6-triphenylbromobenzene.

Physical and Spectroscopic Properties

Due to its status as a rare research chemical, extensive physical data is not widely published. However, its core properties can be defined and its spectroscopic characteristics can be predicted with high confidence based on its structure.

Table 1: Physical Properties of 2,4,6-Triphenylbromobenzene

| Property | Value | Source |

| CAS Number | 10368-73-7 | [1] |

| Molecular Formula | C₂₄H₁₇Br | [1] |

| Molecular Weight | 385.31 g/mol | |

| Appearance | Expected to be a white to off-white crystalline solid | N/A |

| Melting Point | Data not available in provided search results | N/A |

| Boiling Point | Expected to be high (>400°C) due to high molecular weight; likely decomposes before boiling at atmospheric pressure | N/A |

| Solubility | Insoluble in water; soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), aromatic solvents (toluene), and ethers (THF, Diethyl ether) | N/A |

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.0 ppm). The two protons on the central benzene ring (at positions 3 and 5) should appear as a singlet due to chemical equivalence. The 15 protons on the three pendant phenyl rings will produce a series of complex multiplets.

-

¹³C NMR Spectroscopy : The carbon NMR will display multiple signals in the aromatic region (~120-150 ppm). Key signals would include the carbon atom bonded to bromine (deshielded, but the exact shift can vary), the four other substituted carbons of the central ring, and the carbons of the phenyl substituents.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by several key absorptions.[2]

-

~3030 cm⁻¹ : Aromatic C-H stretching vibrations.

-

1450-1600 cm⁻¹ : Aromatic C=C ring stretching bands. Multiple peaks are expected in this region.

-

690-900 cm⁻¹ : Strong C-H out-of-plane bending vibrations, which can be diagnostic of the substitution pattern.

-

Below 600 cm⁻¹ : A C-Br stretching vibration is expected in the far-infrared region, though it may be weak.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. There will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and another two mass units higher for the ⁸¹Br isotope (M+2). Common fragmentation pathways would include the loss of the bromine atom (-Br) and phenyl groups (-C₆H₅).

Chemical Properties and Reactivity

The chemical behavior of 2,4,6-triphenylbromobenzene is dominated by two features: the extreme steric hindrance around the C-Br bond and the bond's susceptibility to transition metal-catalyzed activation.

-

Steric Hindrance : The ortho-phenyl groups effectively shield the bromine atom. This steric congestion significantly hinders reactions that require backside attack or a crowded transition state, such as classical Sₙ2 or SₙAr reactions. For SₙAr, the lack of strong electron-withdrawing groups on the ring further disfavors this pathway.[3]

-

Reactivity in Cross-Coupling Reactions : The C-Br bond is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[4] This is the most important and widely applicable area of its reactivity. The Suzuki-Miyaura coupling is a prime example.[5][6]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[5][6][7] For 2,4,6-triphenylbromobenzene, this reaction allows for the substitution of the bromine atom with a new aryl or vinyl group, leading to highly complex, sterically congested tetraphenylbenzene derivatives.

The catalytic cycle involves three key steps:

-

Oxidative Addition : A low-valent palladium(0) catalyst inserts into the C-Br bond of 2,4,6-triphenylbromobenzene, forming a Pd(II) intermediate.

-

Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 2,4,6-Triphenylbromobenzene with Phenylboronic Acid

Objective : To synthesize 1,2,3,5-tetraphenylbenzene.

Materials :

-

2,4,6-triphenylbromobenzene

-

Phenylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure :

-

To a flame-dried Schlenk flask, add 2,4,6-triphenylbromobenzene, phenylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously overnight.

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure tetraphenylbenzene product.

Suzuki Coupling Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications and Future Outlook

2,4,6-Triphenylbromobenzene is more than a mere chemical curiosity; it is an enabling tool for creating high-value, complex molecules.

-

Materials Science : Its derivatives, such as the tetraphenylbenzenes synthesized via Suzuki coupling, are scaffolds for creating shape-persistent molecules, molecular cages, and novel liquid crystals. The non-planar structure can disrupt crystal packing, leading to materials with high solubility and amorphous film-forming properties, which are desirable for Organic Light-Emitting Diodes (OLEDs).

-

Ligand Development : The sterically demanding core can be functionalized to create bulky phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands are crucial in catalysis for promoting challenging transformations or controlling selectivity.

-

Drug Discovery : While not a drug itself, it serves as a starting material for synthesizing complex, rigid scaffolds that can be used to probe protein binding pockets or to develop molecules with constrained conformations, a key strategy in modern medicinal chemistry.

The continued exploration of this and related sterically hindered building blocks will undoubtedly push the boundaries of what is possible in molecular design and synthesis.

References

- Lifechem Pharma. 2-4-6-triisopropylbromobenzene.

- Wikipedia. Suzuki reaction.

- PubChem. 2,4,6-Tribromonitrobenzene | C6H2Br3NO2 | CID 4171283.

- NileRed. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- LookChem. Exploring 1,3,5-Tribromo-2,4,6-Trimethyl-Benzene: Properties and Applications.

- Organic Syntheses. Benzene, 1,3,5-tribromo-.

- ResearchGate. Crystal Structures of 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene and 2,4,6-Trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene.

- LookChem. Cas 21524-34-5,1-BROMO-2,4,6-TRIISOPROPYLBENZENE.

- Organic Chemistry Portal. Suzuki Coupling.

- National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).

- PubChem. 1-Bromo-2,4,6-trifluorobenzene | C6H2BrF3 | CID 75398.

- NINGBO INNO PHARMCHEM CO.,LTD.. Exploring the Chemical Stability and Reactivity of 1-Bromo-2,4,6-trifluorobenzene.

- Defense Technical Information Center (DTIC). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.

- YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE.

- NIST WebBook. 1-Bromo-2,4,6-trichlorobenzene.

- PubChem. 2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389.

- Organisation for Economic Co-operation and Development (OECD). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6.

- University of Bristol. 2,4,6-Tribromophenol - Molecule of the Month December 2011.

- YouTube. Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial.

- ResearchGate. (PDF) 1-Bromo-2,4,6-tricyclohexylbenzene.

- NIST WebBook. 1-Bromo-2,4,6-trichlorobenzene Mass Spectrum.

- NIST WebBook. 1-Bromo-2,4,6-triisopropylbenzene.

- NIST WebBook. Benzene, bromo-.

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.

- Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- Defense Technical Information Center (DTIC). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.

- SARA Research & Development Centre. 1-Bromo-2,4,6-Triisopropylbenzene.

- YouTube. Lec15 - IR Spectra of Aromatic Compounds.

- PubChem. 2,4,6-Triphenylbenzoic acid | C25H18O2 | CID 226674.

- YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1.

Sources

- 1. CAS 10368-73-7 | 1600-9-15 | MDL MFCD00092320 | 1-Bromo-2,4,6-triphenylbenzene | SynQuest Laboratories [synquestlabs.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Characterization of N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 10368-73-7 provided in the initial query corresponds to 2-Bromo-1,3,5-triphenylbenzene. However, the broader context of spectroscopic data for compounds of interest in drug development and environmental science strongly points towards a focus on per- and polyfluoroalkyl substances (PFAS). This guide will therefore provide a comprehensive spectroscopic analysis of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE), a significant compound in this class, which has the CAS number 1691-99-2.

Introduction: The Analytical Imperative for N-EtFOSE

N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), which have been used in a multitude of industrial and consumer products for their unique surfactant properties.[1][2] The persistence and potential bioaccumulation of these compounds have made their accurate identification and quantification a critical task for environmental scientists and toxicologists.[3] Furthermore, understanding the metabolic fate of such compounds is paramount in drug development and safety assessment.

Spectroscopic techniques are the cornerstone of molecular structure elucidation, providing invaluable insights into the atomic composition and connectivity of a molecule.[4] This guide will provide a detailed exploration of the expected spectroscopic data for N-EtFOSE, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the principles behind these techniques and the specific spectral features of N-EtFOSE, researchers can confidently identify and characterize this compound in various matrices.

Molecular Structure and its Spectroscopic Implications

To interpret the spectroscopic data of N-EtFOSE, a clear understanding of its molecular structure is essential.

Caption: Molecular structure of N-EtFOSE.

The molecule consists of four key structural motifs: an ethyl group, a 2-hydroxyethyl group, a sulfonamide linker, and a long perfluorooctyl chain. Each of these components will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[4] For N-EtFOSE, we will consider ¹H NMR, ¹³C NMR, and the influential role of ¹⁹F NMR.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of N-EtFOSE is expected to show signals corresponding to the protons in the ethyl and hydroxyethyl groups. The highly electronegative perfluorooctylsulfonyl group will exert a significant deshielding effect on the adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of N-EtFOSE in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: A standard pulse-acquire sequence is typically sufficient. The number of scans will depend on the sample concentration.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Expected ¹H NMR Data for N-EtFOSE

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H | J(H,H) ≈ 7 |

| -CH₂- (Ethyl) | ~3.4 - 3.6 | Quartet (q) | 2H | J(H,H) ≈ 7 |

| -N-CH₂- | ~3.5 - 3.7 | Triplet (t) | 2H | J(H,H) ≈ 5-6 |

| -CH₂-OH | ~3.8 - 4.0 | Triplet (t) | 2H | J(H,H) ≈ 5-6 |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | - |

Causality in Experimental Choices:

-

High-Field Spectrometer: The use of a high-field instrument is crucial to resolve the methylene proton signals, which are expected to be in close proximity due to similar electronic environments.

-

Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's proton signals.[5]

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The perfluorinated carbon chain will exhibit characteristic signals at high chemical shifts due to the strong deshielding effect of the fluorine atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR, dissolve the sample in a deuterated solvent.

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform, phase correct, and reference the spectrum.

Expected ¹³C NMR Data for N-EtFOSE

| Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | ~12 - 15 |

| -C H₂- (Ethyl) | ~45 - 50 |

| -N-C H₂- | ~50 - 55 |

| -C H₂-OH | ~58 - 62 |

| -(C F₂)₇- | ~105 - 125 (multiple signals) |

| -C F₃ | ~115 - 120 |

Expert Insights: The signals for the perfluorinated carbons will be split by the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets in a proton-coupled ¹³C NMR spectrum. Proton decoupling simplifies this, but the signals will still be broad due to coupling to fluorine.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4][6] It provides a unique fingerprint for fluorinated compounds.

Expected ¹⁹F NMR Data for N-EtFOSE

The ¹⁹F NMR spectrum of N-EtFOSE will show a series of signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts are typically referenced to CFCl₃ (δ = 0.0 ppm).

| Assignment | Expected Chemical Shift (δ, ppm) |

| -CF₃ | ~ -81 |

| -SO₂-CF₂- | ~ -115 to -120 |

| -(CF₂)₅- | ~ -122 to -124 (multiple signals) |

| -CF₂-CF₃ | ~ -126 |

Trustworthiness of NMR Data: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system. The integration values in the ¹H spectrum confirm the proton count, while the chemical shifts and coupling patterns in all three spectra must be consistent with the proposed molecular structure.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Expected IR Absorption Bands for N-EtFOSE

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 2975 - 2850 | C-H stretch | Alkane (ethyl and hydroxyethyl groups) |

| 1350 - 1300 | S=O asymmetric stretch | Sulfonamide |

| 1180 - 1140 | S=O symmetric stretch | Sulfonamide |

| 1250 - 1000 | C-F stretch | Perfluoroalkyl chain |

| 1050 - 1000 | C-O stretch | Alcohol |

Authoritative Grounding: The characteristic stretching frequencies of the sulfonyl group (S=O) in sulfonamides are well-established and typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric).[7][8] The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl (-OH) group involved in hydrogen bonding.[9]

Caption: A typical workflow for FTIR analysis.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate the structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like liquid chromatography (LC).

-

Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectral Data for N-EtFOSE

The nominal molecular weight of N-EtFOSE (C₁₂H₁₀F₁₇NO₃S) is approximately 571.25 g/mol .[2] In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 570 is often observed.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. The fragmentation of N-EtFOSE is expected to occur at the weaker bonds, particularly around the sulfonamide linkage and the ethyl/hydroxyethyl groups.

Plausible Fragmentation Pathways:

-

Loss of the ethyl group: [M-H-C₂H₄]⁻

-

Loss of the hydroxyethyl group: [M-H-C₂H₄O]⁻

-

Cleavage of the C-S bond: leading to the formation of the perfluorooctanesulfonate anion [C₈F₁₇SO₃]⁻ (m/z 499).

-

Fragmentation of the perfluoroalkyl chain: with characteristic losses of CF₂ units (50 Da).[11]

Caption: A simplified proposed fragmentation pathway for N-EtFOSE in negative ion mode MS/MS.

Trustworthiness and Validation: The accurate mass measurement capabilities of high-resolution mass spectrometers (HRMS) can confirm the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.[12] The observed fragmentation pattern must be consistent with the known chemical structure of N-EtFOSE.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of N-EtFOSE requires a synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous identification. This guide has outlined the theoretical and practical considerations for acquiring and interpreting the spectroscopic data of N-EtFOSE, providing researchers, scientists, and drug development professionals with a solid foundation for their analytical endeavors. The principles and workflows described herein are not only applicable to N-EtFOSE but can also be extended to the broader class of per- and polyfluoroalkyl substances, contributing to a deeper understanding of these environmentally and biologically significant compounds.

References

- Scholars@Duke. Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Media by High-resolution Mass Spectrometry.

- National Institutes of Health. Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Media by High-resolution Mass Spectrometry.

- Scilit. Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Media by High-resolution Mass Spectrometry.

- Oxford Instruments. NMR | Fluorine Spectroscopy.

- J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.

- ACS Publications. Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Media by High-resolution Mass Spectrometry.

- NIST. PDR: Database Infrastructure for Mass Spectrometry - Per- and Polyfluoroalkyl Substances.

- ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Semantic Scholar. Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism.

- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- ACS Publications. Infrared Spectra of Sulfones and Related Compounds.

- PubMed. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES.

- CPI International. N-Ethyl-N-(2-hydroxyethyl) perfluorooctanesulfonamide Solution, 100 µg/mL, 1mL.

- ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....

- University of Washington. Fluorine NMR.

- CRM LABSTANDARD. N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide.

- PubChem. N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9.

- PubMed. Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry.

- ResearchGate. Identification and Quantification of Perfluorooctane Sulfonamide Isomers by Liquid Chromatography-Tandem Mass Spectrometry.

- ResearchGate. Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography.

- PubMed. Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography.

- PubMed. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry.

- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.

- PubMed. Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry.

- HMDB. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

- Simon Fraser University. Biodegradation of N‑Ethyl Perfluorooctane Sulfonamido Ethanol (EtFOSE) and EtFOSE-Based Phosphate Diester (SAmPAP Diester) in Marine Sediments.

- AZoM. How to Interpret FTIR Results: A Beginner's Guide.

- NFDI4Chem. 13C nuclear magnetic resonance spectroscopy (13C NMR) - Dataset.

- Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

- ResearchGate. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation.

- SpringerLink. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.

- YouTube. Mass Spectrometry: Fragmentation Mechanisms.

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- Michigan State University. Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry.

- Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252.

- Wellington Laboratories. Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.

- MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.

- Wiley Online Library. Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy.

- National Institutes of Health. Analysis of Sub-Lethal Toxicity of Perfluorooctane Sulfonate (PFOS) to Daphnia magna Using 1H Nuclear Magnetic Resonance-Based Metabolomics.

Sources

- 1. isotope.com [isotope.com]

- 2. N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide [lgcstandards.com]

- 3. Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 5. epfl.ch [epfl.ch]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 8. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azooptics.com [azooptics.com]

- 10. youtube.com [youtube.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Media by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 2-Bromo-1,3,5-triphenylbenzene

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-1,3,5-triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of this compound (CAS No. 10368-73-7). As a versatile organic intermediate, its unique sterically hindered and electronically modulated framework makes it a valuable building block in materials science and synthetic organic chemistry. This document elucidates its structural characteristics through spectroscopic principles, details a field-proven synthetic protocol, and explores its primary application in palladium-catalyzed cross-coupling reactions, offering insights for professionals in research and development.

Introduction and Chemical Identity

This compound is an aromatic organobromine compound featuring a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions and a bromine atom at the 2 position.[1] This substitution pattern results in the molecular formula C₂₄H₁₇Br.[1] The presence of bulky phenyl groups flanking the bromine atom creates a sterically crowded environment that significantly influences the molecule's conformation and reactivity. It is a thermally and photochemically stable fluorophore, a characteristic derived from its 1,3,5-triphenylbenzene (TPB) core.[2][3] This core structure is a well-known building block for a variety of materials, including those used in organic light-emitting diodes (OLEDs) and as chemical sensors.[2][4] The bromine atom serves as a highly functional reactive handle, making the compound an excellent precursor for the synthesis of more complex molecular architectures, particularly through cross-coupling reactions.[1][5]

Nomenclature and Physicochemical Properties

The compound's identity and core physical characteristics are summarized below. The relatively high melting point reflects its significant molecular weight and the strong intermolecular forces within its crystal structure.[1]

| Parameter | Value | Source |

| Primary Name | This compound | [1] |

| CAS Registry No. | 10368-73-7 | [1][6][7][8] |

| Synonyms | 1-bromo-2,4,6-triphenylbenzene; 2'-Bromo-5'-phenyl-m-terphenyl | [1][8] |

| Molecular Formula | C₂₄H₁₇Br | [1][6][7] |

| Molecular Weight | ~385.3 g/mol | [4] |

| Physical State | Solid | [1][4] |

| Melting Point | 128.0 to 132.0 °C | [1][4][6][7] |

| Boiling Point | ~479.7 °C (Predicted) | [4][6] |

| Density | ~1.278 g/cm³ (Predicted) | [1][4][6] |

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of its precursor, 1,3,5-triphenylbenzene.[1][4] The precursor itself is readily synthesized via methods such as the triple condensation of aryl methyl ketones, like acetophenone.[1][9]

Diagram: General Synthesis Workflow

Caption: The three key steps of the Suzuki coupling catalytic cycle.

-

Expertise & Causality: In this cycle, this compound (R¹-X) undergoes oxidative addition to a Pd(0) catalyst. The choice of a bromide is strategic; C-Br bonds are generally more reactive than C-Cl bonds but more stable and cost-effective than C-I bonds, offering a balanced profile for reactivity and handling. [10]A base is required to activate the boronic acid (R²-B(OH)₂), forming a more nucleophilic boronate species that facilitates the crucial transmetalation step. [11]Finally, reductive elimination expels the new C-C coupled product, regenerating the Pd(0) catalyst.

Applications

-

Materials Science: As a building block for OLEDs and other photonic devices due to its fluorescent properties and rigid structure. [4]Its derivatives are explored for creating materials with high thermal stability and specific electronic properties. [1]* Chemical Sensors: The triphenylbenzene core can engage in π-π stacking interactions, making its derivatives useful in the development of sensors for detecting nitroaromatic compounds, such as explosives. [2][4]* Drug Development: While not a drug itself, it serves as a critical intermediate in the synthesis of complex organic molecules. [4][12]The ability to use it in reactions like the Suzuki coupling allows medicinal chemists to assemble the intricate molecular frameworks required for modern therapeutic agents. [5]

Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound is classified as harmful if swallowed and causes serious eye irritation. [6]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. [6]Work should be conducted in a well-ventilated area or a chemical fume hood. [6]

Conclusion

This compound is a compound of significant interest due to its unique structural features—a rigid, propeller-shaped aromatic core functionalized with a versatile bromine atom. This guide has detailed its synthesis, elucidated its molecular structure through spectroscopic principles, and highlighted its primary role as a substrate in powerful C-C bond-forming reactions. For researchers in materials science and drug development, understanding the properties and reactivity of this molecule provides a valuable tool for the rational design and synthesis of novel, high-performance materials and complex pharmaceutical agents.

References

- This compound - 10368-73-7 - Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5oSt5v-CIcurCX5KsJu974JW_YMXMhjZLCKKyGQTJ1H9n_TqVBaSYSATqiObuwXY6J0t0hu3CyKDSE5QLuANPH-Wmd85XYm1tjBg4R_iF2VDlFMxUlLFndzY3aXBBCdhalDxBt9qVdQ==]

- Buy this compound | 10368-73-7 - Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZHce39EFJLRge5E2d2pWbORdZ2Kc5BCVZxADMKx1_eztLuK5CD3_uOVg3XE9Cvmg3EjSN7syjtnnXdF5tM0yM5HEAso0DvqNr9t_fQET7xbk972rVIbVHFeE4iwTssJriFf1uw==]

- This compound | CAS#:10368-73-7 | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfjxbwcjShyJqavJ2nX16y_HbSYfM5r7UC_8u_cDyshzXppjT3KyyDCF-ELy5ho6t24MOhXmiZhI4jlPR65jRoKjvw553VEZSgzmjFpyYxProsgriHkD_ogcoNA_l4ou3kPFE8-bTYtaKCGlC1AyyG]

- 2-bromo-1,3,5-triphenyl-benzene - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbBkbtDfllnApL4AynPFOiGGVPhr5cD7k2ImGm9KeG4O77Admtwcg8yQRmeU_Leeo0mP_EhjcmBRr7uHDNqPzSNhdxkNMd6Szgr-7n0QmyfrbtbE9TAHybpI-LVqr_3nzTLk5EYhxw53XluFfGjHe7MMgv1QuE7JNl]

- This compound | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE11bt8jkLZepCOguK0elFf2beJ3u95IBKzd6-9g8_u5dBqY56trpRlf9JIsCfCmtsV6q3Mtn9B9LU3b_jesVrlN_jJlmiXPbdrYJE8Q0ffpuF5Ri4XMptcZUDgmlYnNudG65rSiUibGcx7A6mwWY0GmffAVQ6v8e7ULrCiE_8phVf9ozzHvt83ehhb9O9l1I3U]

- This compound synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT2jkOpzzL5lgFWs5rX91skFEVYX6qo9AZ5yJOfUWT60aRUGtZepBdJgfWn55du3dU16QxC8k-z4ak1YPKwCnVXEVo9bSgPqeZaUbvYfFe8mJWTUhjRJQQSvMnFbTSIb-_uhuAtnsm9yr0KDd4E4Qa2TtspR1Ojp_Ol6YXSjlFWJWbMVQ=]

- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQhnYTZ1B9cm67dhe3u39oRFfCfT-KcQ7wGMuOFL0IXblh4iKH-L3O7HfhWh-5lWXSG6Cvpmv6av4d2QpZHRexJGUWXgBwirI1yQX6h7LMHcOF2OhsFVBSbI0PB1WEilBQ30Ao9hoyIjs93Kkil1gTSyrlxx799ks=]

- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra02658k]

- The Role of 2-Bromo-1,3,5-triisopropylbenzene in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxq84lKLMQPMoS0cBYYl5cCdC1Ll7n1OmlBUuwOzrDvOgObvRTNyvDFYTAO7DQvbrcL3wjvV72fOYYqTyI0zOuj-U5_3yiZjzBXH0bTeAn0w9uRFSk91uHLA3y8vI67yXrr_GyUMXBOi6_yG7gVYhed7pW1XbQsfRfubDqOuhdPzqSe0i4ej0gUnNK7f7wF9q5gp0nb4__k_eU5e09krYO3f4sRVbWZldGQB74h1_WxgpAdemUMeB82oC_adYGUA==]

- Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31201]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- The Suzuki Reaction - Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvVhffArspTfgTB1KEEgW63tvNc7fZ3zzgcnb5FlkoaF5zNtvglsFlUW0YijDhwXyG8wpGYBkcJmBtYdBQ07-sElh9njR95loIOk3SVsE6ggaY2C0xiEYD5esp8epANTLX7csTDnZcOrzThHsA_6dCWDAhiIPZWVSfCoCfVnbIlI8qz7x_jXeTnInl2vFJE0HikG3Rk_Uu1E6Dfib8kmjaH_Frjqh0j0MA2UJ7SmhIE44C9RiHrCP3_uRhgw==]

- 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra02658k]

- Structures of 1,3,5‐triphenylbenzene and its cross‐linked derivatives. - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. This compound (10368-73-7) for sale [vulcanchem.com]

- 2. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

- 3. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound | 10368-73-7 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:10368-73-7 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

Electronic Properties of Brominated Triphenylbenzene Derivatives: A Guide for Advanced Material Development

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of brominated 1,3,5-triphenylbenzene (TPB) derivatives. As a core scaffold, TPB offers exceptional thermal and photochemical stability alongside a rich π-electron system.[1] The strategic introduction of bromine atoms onto the TPB framework serves as a powerful tool for tuning its electronic and photophysical characteristics. This document details the underlying principles of this tuning, outlines rigorous experimental and computational methodologies for characterization, and synthesizes the structure-property relationships that are critical for the design of next-generation organic electronic materials. This guide is intended for researchers, chemists, and material scientists engaged in the development of advanced functional materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.[2][3]

The Strategic Role of Bromination on the Triphenylbenzene Core

The 1,3,5-Triphenylbenzene Scaffold

1,3,5-Triphenylbenzene is a C3-symmetric, propeller-shaped molecule known for its high thermal stability and inherent fluorescence.[1] Its non-planar structure, arising from steric hindrance between the phenyl rings, inhibits extensive π-π stacking in the solid state, which can be advantageous for creating amorphous thin films with uniform morphologies. The core's extended π-conjugation makes it an excellent building block for organic electronic materials.[2] The peripheral phenyl rings offer multiple sites for functionalization, allowing for precise control over the molecule's final properties.

Why Bromination? Tuning Electronic Landscapes

Halogenation, and specifically bromination, is a cornerstone of molecular engineering in organic electronics. Bromine atoms exert a strong influence on a molecule's electronic structure through several mechanisms:

-

Inductive Effect: As an electronegative element, bromine withdraws electron density from the aromatic system. This inductive pull stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), effectively lowering their energy levels.[4]

-

Heavy Atom Effect: The presence of the heavy bromine atom can enhance spin-orbit coupling. This facilitates intersystem crossing (ISC) from singlet to triplet excited states, a property that can be exploited in the design of phosphorescent materials.

-

Intermolecular Interactions: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular self-assembly, thereby affecting charge transport properties in the solid state.[4]

-

Synthetic Handle: The carbon-bromine bond is a versatile functional group for further chemical modifications, most notably through cross-coupling reactions like Suzuki and Stille couplings, enabling the construction of more complex π-conjugated systems.[2]

The degree and pattern of bromination—the number and position of bromine atoms—are critical variables that determine the magnitude of these effects, allowing for the fine-tuning of material properties.[5]

Synthetic Pathways to Brominated Triphenylbenzene Derivatives

The synthesis of brominated TPB derivatives can be approached in two primary ways: by constructing the TPB core from brominated precursors or by direct bromination of a pre-formed TPB scaffold.

-

Convergent Synthesis (Precursor-Based): This is often the preferred method for achieving specific substitution patterns. A common approach is the acid-catalyzed trimerization of a brominated acetophenone derivative. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of a tribromobenzene core with a bromophenylboronic acid, provide a modular route to these compounds.[2][6]

-

Divergent Synthesis (Post-Functionalization): This involves the direct electrophilic bromination of 1,3,5-triphenylbenzene using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst. This method can sometimes lead to mixtures of products with varying degrees of bromination, requiring careful control of stoichiometry and reaction conditions.[7]

Caption: Key synthetic strategies for obtaining brominated TPB derivatives.

Methodologies for Electronic Characterization

A multi-faceted approach combining spectroscopy, electrochemistry, and computational modeling is essential for a thorough understanding of the electronic properties of these materials.

UV-Visible and Photoluminescence Spectroscopy

These techniques probe the electronic transitions between molecular orbitals. The absorption spectrum reveals the energy required to promote an electron from a ground state to an excited state (e.g., HOMO to LUMO), while the emission spectrum characterizes the energy released when the electron relaxes.

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the brominated TPB derivative in a spectroscopic-grade solvent (e.g., dichloromethane, cyclohexane, or THF). Ensure the solvent does not absorb in the region of interest. For solid-state measurements, prepare thin films by spin-coating, drop-casting, or vacuum deposition onto a quartz substrate.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorption spectrum of the sample solution across a relevant wavelength range (e.g., 200-800 nm).

-

The absorption onset (λ_onset) is used to calculate the optical bandgap (E_g^opt = 1240 / λ_onset).

-

-

Photoluminescence (PL) Measurement:

-

Use a spectrofluorometer.

-

Determine the wavelength of maximum absorption (λ_max,abs) from the UV-Vis spectrum. Set this as the excitation wavelength (λ_ex).

-

Record the emission spectrum, typically scanning from λ_ex + 10 nm to a longer wavelength (e.g., 800 nm).

-

To determine the photoluminescence quantum yield (PLQY), a reference standard with a known PLQY (e.g., quinine sulfate) is measured under identical conditions.

-

Sources

- 1. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-Bromo-1,3,5-triphenylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-1,3,5-triphenylbenzene in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 10368-73-7), a pivotal building block in organic synthesis and materials science. The document elucidates the molecular properties governing its solubility, presents a detailed solubility profile in a range of common organic solvents, and offers a robust, field-proven protocol for the experimental determination of solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to facilitate its application in areas such as organic light-emitting diodes (OLEDs) and the synthesis of complex organic molecules.[1]

Introduction: Understanding this compound

This compound is an aromatic organobromine compound characterized by a central benzene ring substituted with three phenyl groups and a single bromine atom.[2] This rigid, sterically hindered structure is fundamental to its physical and chemical properties.[2]

1.1. Core Molecular and Physical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.

| Property | Value | Source(s) |

| CAS Number | 10368-73-7 | [1][2] |

| Molecular Formula | C₂₄H₁₇Br | [1][2] |

| Molecular Weight | ~385.3 g/mol | [1][2] |

| Appearance | White crystalline solid / Powder | [1][3] |

| Melting Point | 128.0 °C to 132.0 °C | [1][2][4] |

| Boiling Point | ~479.7 °C (Predicted) | [2][4] |

| Density | ~1.278 g/cm³ (Predicted) | [2][4] |

1.2. Scientific and Industrial Relevance

The unique electronic and structural characteristics of this compound make it a valuable compound in several advanced applications:

-

Materials Science: It serves as a precursor and building block for materials used in organic light-emitting diodes (OLEDs) and other photonic devices, owing to its inherent fluorescent properties and charge transport potential.[1]

-

Organic Synthesis: The bromine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck), making it a versatile intermediate for constructing more complex, multi-aryl structures.[1][2]

-

Chemical Sensors: Its structure is being explored for use in sensors designed to detect nitroaromatic compounds and other pollutants.[1]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[5][6] This axiom implies that substances with similar polarities and intermolecular forces are more likely to be miscible.

The molecular structure of this compound is dominated by three large, nonpolar phenyl groups. This extensive aromatic system dictates its overall low polarity. The single bromine atom introduces a minor inductive electron-withdrawing effect and a slight dipole moment, but this is largely overshadowed by the nonpolar character of the C₂₄ hydrocarbon backbone.[2]

Based on this structure, we can make the following predictions:

-

High Solubility in Nonpolar and Moderately Polar Solvents: Solvents like benzene, toluene, chloroform, and dichloromethane should be effective at solvating the molecule by overcoming the crystal lattice energy through van der Waals forces and π-π stacking interactions.

-

Limited Solubility in Polar Protic Solvents: Solvents such as ethanol and methanol are less effective. Their strong hydrogen-bonding networks are not easily disrupted by the nonpolar solute, leading to weaker solute-solvent interactions compared to the solvent-solvent interactions.

-

Insolubility in Water: The compound is expected to be, and is reported as, virtually insoluble in water due to the significant mismatch in polarity.[1]

Solubility Profile of this compound

The following table synthesizes reported data and expert predictions on the solubility of this compound in common laboratory solvents. For precise quantitative applications, experimental verification is paramount.

| Solvent Class | Solvent | Polarity Index | Reported / Predicted Solubility | Rationale / Notes |

| Halogenated | Dichloromethane (DCM) | 3.1 | Soluble [1] | An excellent solvent, often used in its synthesis and purification.[1][2] |

| Chloroform | 4.1 | Soluble [1] | Similar to DCM, effectively solvates large aromatic compounds. | |

| Aromatic | Benzene | 2.7 | Soluble [1] | "Like dissolves like" principle in action; strong π-π interactions. |

| Toluene | 2.4 | Predicted: High | Structurally similar to benzene, expected to be an excellent solvent. | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Predicted: Moderate to High | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| tert-Butyl methyl ether | 2.5 | Predicted: Moderate | Used in recrystallization, indicating solubility is temperature-dependent.[1] | |

| Ketones | Acetone | 5.1 | Predicted: Moderate | Its polarity may limit solubility compared to less polar solvents. |

| Alcohols | Ethanol | 4.3 | Predicted: Low to Moderate | Used as a wash solvent during recrystallization, implying lower solubility, especially at room temperature.[1][7] |

| Methanol | 5.1 | Predicted: Low | Higher polarity than ethanol suggests even lower solubility. | |

| Nonpolar Alkanes | Hexane | 0.1 | Predicted: Low to Moderate | While nonpolar, its aliphatic nature may lead to weaker interactions compared to aromatic solvents. |

| Polar Protic | Water | 10.2 | Insoluble [1] | The high polarity and strong hydrogen bonding of water prevent dissolution. |

Standard Protocol for Experimental Solubility Determination

To obtain definitive, quantitative solubility data, a standardized experimental approach is crucial. The following protocol describes the isothermal equilibrium method (also known as the shake-flask method), a reliable and widely accepted technique.[5]

4.1. Causality and Self-Validation

This protocol is designed to be self-validating. By ensuring that a solid phase remains in equilibrium with the solution, we guarantee saturation. The extended equilibration time and constant temperature control are critical for achieving a true thermodynamic equilibrium, ensuring the measured solubility is accurate and reproducible.

4.2. Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

4.3. Step-by-Step Methodology

Equipment and Materials:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Calibrated pipettes or gas-tight syringes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the chosen solvent. An excess is critical to ensure saturation is reached and maintained.

-

Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation is highly recommended to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a compatible filter. This step is critical to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or a drying oven set to a temperature well below the solute's melting point.

-

Quantification: Once the solvent is completely removed and the residue is dry, weigh the vial containing the solid residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of Residue / Volume of Supernatant Withdrawn) x 100

4.4. Safety and Handling

-

Always consult the Safety Data Sheet (SDS) before handling this compound and all solvents.[8]

-

The compound may be harmful if swallowed and can cause eye irritation.[8]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Handle organic solvents with care, as they are often flammable and volatile.

Conclusion

This compound exhibits solubility characteristics typical of a large, nonpolar aromatic compound. It is readily soluble in common halogenated and aromatic organic solvents but shows limited solubility in polar protic solvents and is insoluble in water. This guide provides both a theoretical framework for understanding these properties and a practical, robust protocol for their precise experimental determination. A thorough understanding of its solubility is a critical first step for any researcher aiming to successfully employ this versatile molecule in synthesis or material fabrication.

References

- Smolecule. (n.d.). Buy this compound | 10368-73-7.

- Vulcanchem. (n.d.). This compound - 10368-73-7.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- ChemBK. (2024, April 10). 2-bromo-1,3,5-triphenyl-benzene.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- ChemicalBook. (n.d.). This compound synthesis.

- Chemsrc. (2025, August 25). This compound | CAS#:10368-73-7.

- Cynor Laboratories. (n.d.). 2 - Bromo-1,3,5-triphenylbenzene (10368-73-7).

- CymitQuimica. (n.d.). This compound.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 2-Bromo-1,3,5-triisopropylbenzene.

- ChemicalBook. (2025, July 14). This compound | 10368-73-7.

- Fisher Scientific. (2024, February 27). SAFETY DATA SHEET - 2-Bromo-1,3,5-triisopropylbenzene.

- SAFETY DATA SHEET - 1,3,5-Triphenylbenzene. (n.d.).

- Ghosh, S., & Ghorai, P. K. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(30), 16843-16857.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.

Sources

- 1. Buy this compound | 10368-73-7 [smolecule.com]

- 2. This compound (10368-73-7) for sale [vulcanchem.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. chembk.com [chembk.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CAS#:10368-73-7 | Chemsrc [chemsrc.com]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.com [fishersci.com]

1H NMR and 13C NMR analysis of 2-Bromo-1,3,5-triphenylbenzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-1,3,5-triphenylbenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a sterically hindered and electronically complex aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental design, from sample preparation to the nuances of spectral interpretation, ensuring a framework of scientific integrity and trustworthiness. We will explore theoretical predictions based on molecular symmetry, detail field-proven experimental protocols, and provide a logical workflow for data processing and spectral assignment, supported by authoritative references and visual aids.

Introduction: The Structural Significance of this compound

This compound is an organobromine compound characterized by a central benzene ring substituted with three phenyl groups and a bromine atom.[1] This substitution pattern creates a rigid, three-dimensional structure with significant steric crowding.[1] Such molecules are not merely academic curiosities; they serve as critical building blocks in synthetic organic chemistry, particularly as precursors for materials with unique electronic and photophysical properties and as model compounds for studying complex aromatic substitution reactions.[1]

The bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, making this molecule a versatile intermediate.[1] Given its non-trivial structure, unambiguous characterization is paramount. NMR spectroscopy offers an unparalleled window into its molecular architecture, allowing for the precise mapping of its proton and carbon framework. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra to provide a definitive analytical protocol.

Foundational Principles: Symmetry and Chemical Equivalence